Cas no 827-43-0 (4-Methyl-2-phenyl-1H-imidazole)

4-Methyl-2-phenyl-1H-imidazole structure
827-43-0 structure
商品名:4-Methyl-2-phenyl-1H-imidazole
CAS番号:827-43-0
MF:C10H10N2
メガワット:158.199801921844
MDL:MFCD00047015
CID:40017
PubChem ID:24863384

4-Methyl-2-phenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-phenylimidazole
    • 2-Phenyl-4-Methylimidazole
    • 4-Methyl-2-phenyl-1H-imidazole
    • 5-methyl-2-phenyl-1H-imidazole
    • 1H-Imidazole, 4-methyl-2-phenyl-
    • 1H-Imidazole, 5-methyl-2-phenyl-
    • 5-methyl-2-phenylimidazole
    • TYOXIFXYEIILLY-UHFFFAOYSA-N
    • methyl-2-phenylimidazole
    • 1H-Imidazole,5-methyl-2-phenyl-
    • STK192082
    • SBB003991
    • 6203AJ
    • 1H-Imidazole, 4-methyl-2-phenyl- (9CI)
    • 5-Methyl-2-phenyl-1H-imidazole (ACI)
    • Imidazole, 4(or 5)-methyl-2-phenyl- (6CI, 7CI, 8CI)
    • 2P4MZ
    • Curezol 2P4MZ
    • FT-0619024
    • SCHEMBL49612
    • AC-907/25014273
    • M0669
    • EINECS 212-571-5
    • F13732
    • EN300-7375643
    • SY035731
    • 4-Methyl-2-phenylimidazole, 95%
    • CS-W017956
    • NS00022824
    • W-104163
    • SCHEMBL3861014
    • AKOS006240991
    • DS-8041
    • 7VP
    • DTXSID8061187
    • MFCD00047015
    • AKOS025394854
    • AM20041214
    • AKOS003656985
    • 827-43-0
    • MDL: MFCD00047015
    • インチ: 1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
    • InChIKey: TYOXIFXYEIILLY-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2C=CC=CC=2)NC(C)=C1
    • BRN: 4112

計算された属性

  • せいみつぶんしりょう: 158.08400
  • どういたいしつりょう: 158.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.109
  • ゆうかいてん: 180.0 to 184.0 deg-C
  • ふってん: 352.7 °C at 760 mmHg
  • フラッシュポイント: 184.5 °C
  • 屈折率: 1.591
  • PSA: 28.68000
  • LogP: 2.38510
  • ようかいせい: 未確定

4-Methyl-2-phenyl-1H-imidazole セキュリティ情報

4-Methyl-2-phenyl-1H-imidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Methyl-2-phenyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A180392-100g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
100g
$39.0 2025-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M25620-100g
4-Methyl-2-phenyl-1H-imidazole
827-43-0
100g
¥746.0 2021-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
375365-25G
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
25G
434.37 2021-05-17
Ambeed
A180392-500g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
500g
$150.0 2025-03-01
TRC
M354343-250mg
4-Methyl-2-phenyl-1H-imidazole
827-43-0
250mg
$ 50.00 2022-06-03
TRC
M354343-500mg
4-Methyl-2-phenyl-1H-imidazole
827-43-0
500mg
$ 65.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028856-25g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
25g
¥388 2024-05-21
Apollo Scientific
OR471612-100g
4-Methyl-2-phenylimidazole
827-43-0 98%
100g
£47.00 2025-02-20
Ambeed
A180392-5g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
5g
$6.0 2025-03-01
Chemenu
CM187179-25g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95+%
25g
$58 2021-08-05

4-Methyl-2-phenyl-1H-imidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
リファレンス
Base-Promoted Cycloisomerization for the Synthesis of Oxazoles and Imidazoles
Zhang, Lidan; et al, European Journal of Organic Chemistry, 2018, 2018(48), 6913-6918

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of imidazole derivatives from α-halooximes and amidines by use of iron carbonyls
Nakanishi, Saburo; et al, Chemistry Letters, 1983, (3), 341-2

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: [(7,8,9,10,11-η)-7-[(Dimethylamino)methyl]-1,2,3,4,5,6,9,10,11-nonahydro-8-(hydr… Solvents: Toluene ;  60 h, 115 °C
リファレンス
Atom-Economical Synthesis of N-Heterocycles via Cascade Inter-/Intramolecular C-N Bond-Forming Reactions Catalyzed by Ti Amides
Shen, Hao; et al, Journal of the American Chemical Society, 2010, 132(33), 11473-11480

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  40 min, rt
1.2 6 h, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
リファレンス
Base-Promoted Cycloisomerization for the Synthesis of Oxazoles and Imidazoles
Zhang, Lidan; et al, European Journal of Organic Chemistry, 2018, 2018(48), 6913-6918

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol
リファレンス
Thermolysis of 4-azidopyrimidines and 4-azidoquinazolines
Giammanco, Lorenzo; et al, Heterocycles, 1985, 23(6), 1459-64

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Zinc triflate Solvents: Toluene ;  24 h, 150 °C
リファレンス
A novel Zn-catalyzed hydroamination of propargylamides: a general synthesis of di- and tri-substituted imidazoles
Pews-Davtyan, Anahit; et al, Chemical Communications (Cambridge, 2011, 47(7), 2152-2154

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Imidazole syntheses. Part 7. Imidazoles from imino esters, α-amino or α-acylamino ketones and liquid ammonia
Wegner, Kurt; et al, Archiv der Pharmazie (Weinheim, 1976, 309(5), 391-5

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  (SP-4-3)-Methyl[4-[[3-(triethoxysilyl)propyl]imino-κN]-2-pentanonato-κO](triphen… (SiO2 supported) Solvents: Water ;  8 h, 60 °C; 60 °C → rt
リファレンス
Highly active and recyclable silica gel-supported palladium catalyst for mild cross-coupling reactions of unactivated heteroaryl chlorides
Lee, Dong-Hwan; et al, Green Chemistry, 2010, 12(11), 2024-2029

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Benzenesulfonic acid, 3-(diphenylphosphino)-, sodium salt (1:1) Catalysts: (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)palladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Synthesis of imidazoles and pyrimidines using palladium-catalyzed decarboxylative intramolecular condensation of 1,2,4-oxadiazol-5(4h)-ones
Shimbayashi, Takuya; et al, Synlett, 2014, 25(13), 1916-1920

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Methyl[4-[[3-(triethoxysilyl)propyl]imino-κN]-2-pentanonato-κO](triphen… (mesoporous LTA zeolite-supported) Solvents: Ethanol ,  Water ;  rt; 5 h, 50 °C
リファレンス
Expanded Heterogeneous Suzuki-Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions
Lee, Dong-Hwan; et al, Advanced Synthesis & Catalysis, 2009, 351(17), 2912-2920

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Iodocyclizations of allylamidines and -ureas
Hunt, Peter A.; et al, Tetrahedron Letters, 1988, 29(24), 3001-2

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  30 min, reflux; 18 - 20 h, reflux
リファレンス
Preparation of 2,4-disubstituted imidazoles: 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole
Li, Bryan; et al, Organic Syntheses, 2005, 81, 105-111

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ,  Water
リファレンス
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones
Li, Bryan; et al, Organic Process Research & Development, 2002, 6(5), 682-683

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
リファレンス
Base-promoted annulation of amidoximes with alkynes: simple access to 2,4-disubstituted imidazoles
Mehmood, Hina; et al, Molecules, 2020, 25(16),

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Synthesis of imidazoles from alkenes
Casey, Michael; et al, Journal of the Chemical Society, 1984, (8), 1933-41

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide
リファレンス
Further studies of oxazoles and glyoxalines
Cornforth, J. W.; et al, Journal of the Chemical Society, 1948, 1960, 1960-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Methylazanyl 4-methylbenzenesulfonate Solvents: Toluene ,  Tetrahydrofuran ;  15 h, 40 °C; 40 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  18 h, reflux
リファレンス
Direct α-Oxytosylation of Carbonyl Compounds: One-Pot Synthesis of Heterocycles
John, Oliver R. S.; et al, Organic Letters, 2007, 9(20), 4009-4012

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 50 °C
1.2 Reagents: Water
2.1 Reagents: Benzenesulfonic acid, 3-(diphenylphosphino)-, sodium salt (1:1) Catalysts: (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)palladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Synthesis of imidazoles and pyrimidines using palladium-catalyzed decarboxylative intramolecular condensation of 1,2,4-oxadiazol-5(4h)-ones
Shimbayashi, Takuya; et al, Synlett, 2014, 25(13), 1916-1920

4-Methyl-2-phenyl-1H-imidazole Raw materials

4-Methyl-2-phenyl-1H-imidazole Preparation Products

4-Methyl-2-phenyl-1H-imidazole 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:827-43-0)4-Methyl-2-phenyl-1H-imidazole
A864353
清らかである:99%
はかる:1kg
価格 ($):266.0